molecular formula C20H26N4O5S B2843819 N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 899944-48-0

N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2843819
CAS No.: 899944-48-0
M. Wt: 434.51
InChI Key: VGKRTHSUKJGIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxo) and substituted with a 4-methylphenyl moiety at position 2. The ethanediamide linker bridges the thienopyrazol system to a 3-(propan-2-yloxy)propyl group, which introduces an ether-based side chain.

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of hydrazide derivatives with carbonyl-containing precursors, analogous to methods described for related pyrazole systems . Computational tools like SHELXL and ORTEP-3 are critical for resolving its crystal structure and validating stereochemical features .

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-13(2)29-10-4-9-21-19(25)20(26)22-18-16-11-30(27,28)12-17(16)23-24(18)15-7-5-14(3)6-8-15/h5-8,13H,4,9-12H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKRTHSUKJGIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide typically involves multiple steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the p-tolyl group: This is achieved through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Oxidation to form the dioxido group: This step requires the use of strong oxidizing agents.

    Attachment of the oxalamide moiety: This is typically done through a condensation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but palladium catalysts are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Structural Analysis

The compound features a thieno[3,4-c]pyrazole core structure which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its unique structural characteristics.

Anticancer Activity

Studies have indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Research has demonstrated that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes has been noted in several studies. This makes it a candidate for developing new antimicrobial agents .

Biological Studies

The compound's influence on cellular processes makes it valuable for biological research.

Enzyme Inhibition Studies

The compound has been tested as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit the activity of specific kinases, which are crucial in cancer progression .

Cellular Mechanisms

Investigations into the cellular mechanisms of this compound reveal its role in modulating oxidative stress responses and inflammatory pathways. This indicates potential applications in treating diseases characterized by oxidative damage and inflammation .

Industrial Applications

The unique properties of N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide extend to industrial applications.

Material Science

Due to its chemical stability and reactivity, the compound can be explored in the development of new materials. Its potential use as a precursor in synthesizing polymers or coatings is under investigation .

Agrochemicals

The compound may also find applications in agrochemicals as a pesticide or herbicide due to its biological activity against pests and pathogens. Research into its efficacy and environmental impact is ongoing .

Case Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of thieno[3,4-c]pyrazole derivatives similar to the compound . The results indicated a significant reduction in tumor growth in vitro and in vivo models when treated with these compounds. The study highlighted the importance of structural modifications to enhance potency .

Case Study 2: Enzyme Inhibition Analysis

A research article focused on the inhibition of protein kinases by thieno[3,4-c]pyrazole derivatives showed promising results. The compound was found to effectively inhibit several kinases involved in cancer signaling pathways, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfonated thienopyrazole derivatives. Key structural analogues include:

Compound Class Core Structure Substituents Key Properties
Target Compound Thieno[3,4-c]pyrazol-5,5-dioxo 4-methylphenyl, ethanediamide, isopropoxypropyl High polarity (sulfone, ether), moderate solubility in polar solvents
Pyrazole derivatives Pyrazole Tetrazole biphenyl, pentanamide Enhanced biological activity (e.g., angiotensin II antagonism)
Thienopyridines Thienopyridine Methyl, halogens Improved metabolic stability
Sulfonamide-based heterocycles Pyrazol-sulfonamide Aryl, alkyl sulfonamides High binding affinity to kinases

Synthetic Pathways: The target compound’s synthesis mirrors methods for pyrazole derivatives, such as hydrazine-mediated cyclization (e.g., reacting hydrazides with diketones or keto-esters) . However, the incorporation of the sulfone group requires additional oxidation steps, increasing synthetic complexity compared to non-sulfonated analogues.

Physicochemical Properties :

  • Solubility : The 3-(propan-2-yloxy)propyl side chain enhances hydrophilicity compared to purely aromatic substituents (e.g., biphenyl groups in tetrazole derivatives ).
  • Stability : The sulfone group improves oxidative stability relative to thioether-containing analogues.

Biological Activity: While specific data for the target compound is unavailable, structurally related pyrazole derivatives exhibit anti-inflammatory and kinase-inhibitory properties. For example, tetrazole-functionalized biphenyl pyrazoles are known angiotensin II receptor antagonists . The sulfone moiety in the target compound may confer unique interactions with cysteine residues in enzymatic targets.

Computational and Crystallographic Analysis :
Tools like SHELXL and ORTEP-3 are widely used to resolve structural ambiguities in similar compounds. For instance, SHELXL’s refinement algorithms enable precise determination of bond lengths and angles in sulfonated heterocycles , while ORTEP-3 generates publication-quality molecular graphics .

Research Findings and Gaps

  • Synthetic Challenges : The sulfone group’s introduction requires controlled oxidation conditions, which can lead to side reactions (e.g., overoxidation to sulfonic acids).
  • Biological Data: No direct activity data exists for the target compound, but its structural features align with bioactive scaffolds.
  • Structural Insights : Crystallographic studies (using SHELX ) would clarify the conformational impact of the isopropoxypropyl chain on molecular packing.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are structural impurities minimized?

The synthesis involves multi-step organic reactions, including:

  • Thieno[3,4-c]pyrazole core formation via cyclization of substituted thiophene precursors under controlled temperatures (80–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Amidation using coupling agents like EDC/HOBt to link the ethanediamide moiety to the thienopyrazole core .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or HPLC to isolate the final product (>95% purity) . Key precautions: Monitor reaction progress using TLC and optimize solvent polarity to reduce byproducts like unreacted intermediates or dimerized species .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the 4-methylphenyl group (δ 2.35 ppm, singlet) and isopropyloxypropyl chain (δ 1.20–1.25 ppm, doublet) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 485.1523) and rule out isotopic impurities .
  • FT-IR : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and sulfone vibrations (S=O at 1150–1250 cm⁻¹) .

Q. What functional groups influence its solubility and bioavailability?

  • Hydrophilic groups : The isopropyloxypropyl chain enhances aqueous solubility via ether-oxygen hydrogen bonding .
  • Lipophilic groups : The 4-methylphenyl substituent and thienopyrazole core increase membrane permeability but may reduce solubility in polar solvents .
  • Amide bonds : Facilitate hydrogen bonding with biological targets but require pH optimization (e.g., buffered solutions at pH 6–8) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be improved for the amidation step without compromising stereochemical integrity?

  • Pre-activation of carboxyl groups : Use N-hydroxysuccinimide (NHS) esters to enhance coupling efficiency with primary amines .
  • Solvent optimization : Replace DMF with DMSO to stabilize reactive intermediates and reduce racemization .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acyl transfer, achieving yields >85% .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo studies?

Contradictions often arise from:

  • Metabolic instability : The isopropyloxypropyl group may undergo oxidative cleavage in vivo, reducing efficacy. Use deuterated analogs or prodrugs to enhance metabolic stability .
  • Protein binding : Serum albumin binding (>90% in plasma) can limit free compound availability. Adjust dosing regimens or co-administer displacement agents (e.g., ibuprofen) .
  • Species-specific metabolism : Compare pharmacokinetics in murine vs. human hepatocyte models to identify divergent metabolic pathways .

Q. Which computational methods predict binding affinities for target proteins?

  • Molecular docking (AutoDock Vina) : Model interactions between the thienopyrazole core and kinase ATP-binding pockets (e.g., p38 MAPK) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic lysine residues .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing 4-methylphenyl with 4-fluorophenyl) .

Q. How do structural modifications alter the compound’s selectivity profile?

  • Substituent effects :
PositionModificationSelectivity Impact
4-MethylphenylReplace with 4-ClIncreases kinase inhibition (IC₅₀ ↓ 30%) but elevates hepatotoxicity .
IsopropyloxypropylReplace with PEG chainReduces CYP3A4 inhibition (Ki ↑ 5-fold) but lowers logP .
  • Stereochemistry : The R-configuration at the ethanediamide nitrogen improves target binding (ΔG = -9.2 kcal/mol) vs. S-isomer (ΔG = -7.1 kcal/mol) .

Methodological Considerations

Q. What protocols validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to assess sulfone group stability .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C indicates suitability for long-term storage) .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Parallel synthesis : Generate a 48-member library with variations at the phenyl and alkyloxypropyl groups .
  • Biological assays : Test against panels of kinases (e.g., JAK2, EGFR) and measure IC₅₀ values using fluorescence polarization assays .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate logP, polar surface area, and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.